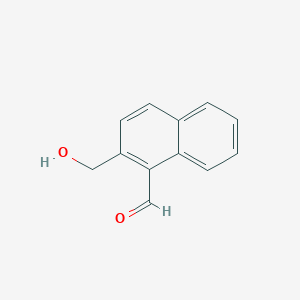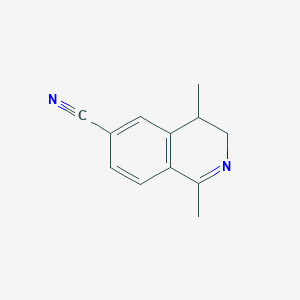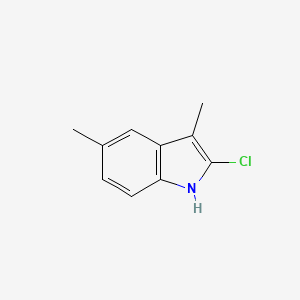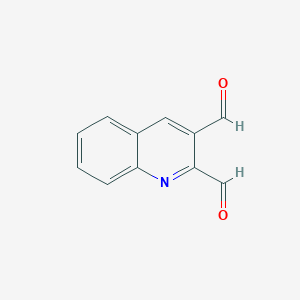
N'-(Quinolin-3-yl)formohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Quinolin-3-yl)formohydrazide is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. The unique structure of N’-(Quinolin-3-yl)formohydrazide, which includes a quinoline ring attached to a formohydrazide group, makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(Quinolin-3-yl)formohydrazide typically involves the reaction of quinoline-3-carboxaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-(Quinolin-3-yl)formohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N’-(Quinolin-3-yl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the formohydrazide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
N’-(Quinolin-3-yl)formohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-(Quinolin-3-yl)formohydrazide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the formohydrazide group can form covalent bonds with proteins, altering their function. These interactions contribute to the compound’s biological activities.
Comparación Con Compuestos Similares
Quinoline: A basic structure similar to N’-(Quinolin-3-yl)formohydrazide but without the formohydrazide group.
Quinazoline: Another nitrogen-based heterocyclic compound with different biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties.
Uniqueness: N’-(Quinolin-3-yl)formohydrazide is unique due to the presence of both the quinoline ring and the formohydrazide group, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Propiedades
Número CAS |
114165-03-6 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
N-(quinolin-3-ylamino)formamide |
InChI |
InChI=1S/C10H9N3O/c14-7-12-13-9-5-8-3-1-2-4-10(8)11-6-9/h1-7,13H,(H,12,14) |
Clave InChI |
NYANIMJIUIFABV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)


![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)









